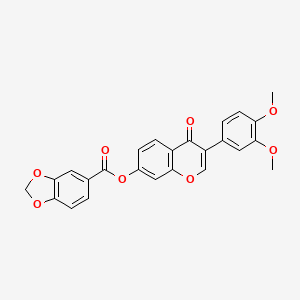

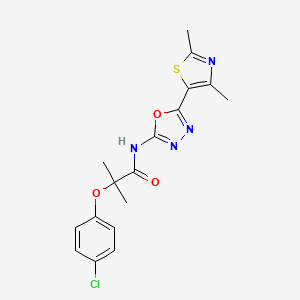

Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate” are not found, there are general methods for synthesizing benzothiazole compounds. For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Another method involves the cyclization of 2-aminothiophenols with CO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Methyl 2-amino-1,3-benzothiazole-6-carboxylate”, are available. It has a molecular weight of 209.25 and is a light-yellow to yellow or orange powder or crystals .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

- Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate derivatives display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. Metabolic transformations, notably N-acetylation and oxidation, play a crucial role in their mechanism of action, suggesting a novel approach to cancer therapy (Chua et al., 1999). Additional studies have identified the formation of C- and N-hydroxylated derivatives as part of the metabolic process, further elucidating the compounds' mode of action and selective profile of anticancer activity (Kashiyama et al., 1999).

Heterocyclic Natural Products Synthesis

- Research into the synthesis of heterocyclic cores found in natural products like violatinctamine and erythrazole A has been conducted. Biomimetic oxidative routes have been explored for the preparation of these cores, showcasing the compound's utility in replicating complex natural product structures (Blunt et al., 2015).

Antibacterial Properties

- The compound has also been investigated for its potential in creating antibacterial agents. Studies on derivatives of Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate have shown good to moderate antibacterial activity against various microorganisms, highlighting its potential in addressing bacterial resistance issues (Chavan & Pai, 2007).

Synthesis of Multifunctional Compounds

- The versatility of Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate in synthesizing multifunctional compounds has been demonstrated through the efficient synthesis of carboxylates and α-alkylidene cyclic carbonates. These findings underscore the compound's utility in the development of novel materials and pharmaceuticals (Tommasi & Sorrentino, 2009).

Safety And Hazards

Zukünftige Richtungen

Benzothiazole compounds have a wide range of applications in biochemistry and medicinal chemistry due to their pharmaceutical and biological activity . Therefore, the future directions for “Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate” could potentially involve further exploration of its biological activity and potential applications in medicine or other fields.

Eigenschaften

IUPAC Name |

methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7(15)13-12-14(2)9-5-4-8(11(16)17-3)6-10(9)18-12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOVSKYITOVFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)

![Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2606811.png)